molecular formula C23H25N7O B2932141 3-cyclopentyl-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propanamide CAS No. 1006303-87-2

3-cyclopentyl-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propanamide

Cat. No. B2932141
CAS RN: 1006303-87-2
M. Wt: 415.501
InChI Key: YCQJWFYMEUFZPY-UHFFFAOYSA-N
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Description

The compound “3-cyclopentyl-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propanamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .


Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds with a pyrazolo[3,4-d]pyrimidine core have been synthesized using various methods. For instance, one method involves ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one .

Scientific Research Applications

Synthesis and Biological Evaluation

The chemical compound , due to its complex structure, finds relevance in various synthetic and biological research applications. Research on related compounds has shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. While direct studies on this specific compound may be scarce, research on similar pyrazolo[3,4-d]pyrimidin derivatives provides insight into potential applications.

One study focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, demonstrating anticancer and anti-5-lipoxygenase activities. These compounds were synthesized through a single-step condensation process, with further modifications leading to a variety of derivatives with significant biological activities. The structural-activity relationship was explored, revealing that certain substitutions on the pyrazolopyrimidine core could enhance biological efficacy (Rahmouni et al., 2016).

Antimicrobial and Antitumor Activities

Another area of application is the development of antimicrobial and antitumor agents. For instance, pyrazole, isoxazole, and pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. This research demonstrates the versatility of pyrazole-derived compounds in generating effective therapeutic agents with broad-spectrum activity against various bacterial and fungal species (Kendre et al., 2015).

Insecticidal and Antimicrobial Potential

The cyclization reactions involving cyanamides and various reagents, leading to pyrazole and pyrimidine derivatives, show promise in creating compounds with insecticidal and antimicrobial potential. This synthesis approach allows for the generation of a diverse set of compounds that can be tested for biological activities, potentially leading to new treatments for infectious diseases and pest control (Deohate et al., 2020).

Future Directions

The future directions for this compound could involve further investigation into its potential biological activities, given the known activities of related compounds . Additionally, more research could be done to optimize its synthesis and to explore its physical and chemical properties.

properties

IUPAC Name

3-cyclopentyl-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O/c1-16-13-20(27-21(31)12-11-17-7-5-6-8-17)30(28-16)23-19-14-26-29(22(19)24-15-25-23)18-9-3-2-4-10-18/h2-4,9-10,13-15,17H,5-8,11-12H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQJWFYMEUFZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCC2CCCC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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